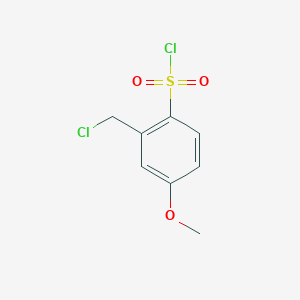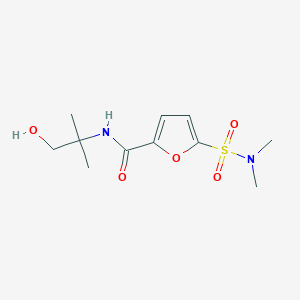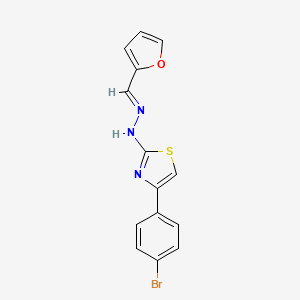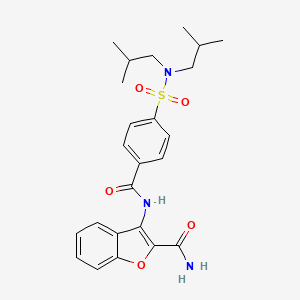![molecular formula C17H12F3N3O2 B2899110 N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide CAS No. 1797149-67-7](/img/structure/B2899110.png)
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide is a complex organic compound characterized by the presence of cyano, difluorophenyl, and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide in the presence of a base.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a suitable nucleophile.
Amidation reaction: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: This compound can be used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl and fluorophenyl groups can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[cyano(2,4-difluorophenyl)methyl]-2-[(4-fluorophenyl)formamido]acetamide: Similar structure but with a different position of the fluorine atom on the phenyl ring.
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-chlorophenyl)formamido]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
N-[2-[[cyano-(2,4-difluorophenyl)methyl]amino]-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-11-3-1-2-10(6-11)17(25)22-9-16(24)23-15(8-21)13-5-4-12(19)7-14(13)20/h1-7,15H,9H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJCHHQLGIORFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2899030.png)
![Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid](/img/structure/B2899031.png)



![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate](/img/structure/B2899038.png)
![Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2899040.png)



![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)
